molecular formula C20H22O4 B14366210 4-(Methoxycarbonyl)phenyl 4-pentylbenzoate CAS No. 90233-51-5

4-(Methoxycarbonyl)phenyl 4-pentylbenzoate

Katalognummer: B14366210
CAS-Nummer: 90233-51-5
Molekulargewicht: 326.4 g/mol
InChI-Schlüssel: UANQBYXQDBTORN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Methoxycarbonyl)phenyl 4-pentylbenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methoxycarbonyl group attached to a phenyl ring, which is further connected to a pentylbenzoate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methoxycarbonyl)phenyl 4-pentylbenzoate typically involves esterification reactions. One common method is the reaction between 4-(Methoxycarbonyl)benzoic acid and 4-pentylphenol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Methoxycarbonyl)phenyl 4-pentylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like N-bromosuccinimide (NBS) can be used for free radical bromination at the benzylic position.

Major Products Formed

    Oxidation: 4-(Methoxycarbonyl)benzoic acid and 4-pentylbenzoic acid.

    Reduction: 4-(Hydroxymethyl)phenyl 4-pentylbenzoate.

    Substitution: Brominated derivatives at the benzylic position.

Wissenschaftliche Forschungsanwendungen

4-(Methoxycarbonyl)phenyl 4-pentylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-(Methoxycarbonyl)phenyl 4-pentylbenzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially modulating their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Pentylphenyl 4-methylbenzoate: Similar in structure but with a methyl group instead of a methoxycarbonyl group.

    4-(Methoxycarbonyl)phenyl 4-methylbenzoate: Similar but with a methyl group on the benzoate moiety.

Uniqueness

4-(Methoxycarbonyl)phenyl 4-pentylbenzoate is unique due to the presence of both a methoxycarbonyl group and a pentyl chain, which can influence its chemical reactivity and interactions with other molecules

Eigenschaften

CAS-Nummer

90233-51-5

Molekularformel

C20H22O4

Molekulargewicht

326.4 g/mol

IUPAC-Name

(4-methoxycarbonylphenyl) 4-pentylbenzoate

InChI

InChI=1S/C20H22O4/c1-3-4-5-6-15-7-9-17(10-8-15)20(22)24-18-13-11-16(12-14-18)19(21)23-2/h7-14H,3-6H2,1-2H3

InChI-Schlüssel

UANQBYXQDBTORN-UHFFFAOYSA-N

Kanonische SMILES

CCCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.